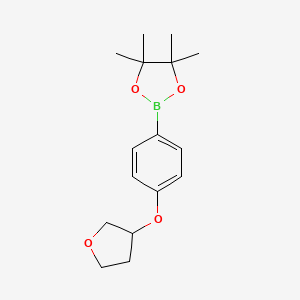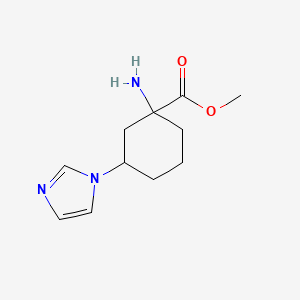
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrClN2. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile typically involves the bromination and chlorination of 5-methylpyridine-2-carbonitrile. One common method includes the reaction of 5-methylpyridine-2-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 5-methylpyridine-2-amine derivatives.
Applications De Recherche Scientifique
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile largely depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine, chlorine, and nitrile) on the pyridine ring makes it a reactive intermediate in various chemical reactions. These groups can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering the electronic distribution within the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the chlorine and nitrile groups.
3-Chloro-5-methylpyridine-2-carbonitrile: Similar structure but lacks the bromine atom.
6-Bromo-2-methylpyridine: Similar structure but lacks the chlorine and nitrile groups.
Uniqueness
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C7H4BrClN2 |
|---|---|
Poids moléculaire |
231.48 g/mol |
Nom IUPAC |
6-bromo-3-chloro-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c1-4-2-5(9)6(3-10)11-7(4)8/h2H,1H3 |
Clé InChI |
IYPNVRYVWCGLNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1Br)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)




![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)




![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)

